3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride
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Overview
Description
TMX-2164 is a covalent inhibitor specifically designed to target B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently deregulated in lymphoid malignancies . The compound is characterized by its ability to covalently react with the hydroxyl group of Tyrosine 58 located in the lateral groove of BCL6 . This interaction leads to sustained target engagement and antiproliferative activity in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl fluoride group: This is achieved through a sulfonylation reaction using sulfonyl fluoride reagents.
Final assembly: The final product is obtained by coupling the quinoline core with the sulfonyl fluoride group under specific reaction conditions.
Industrial Production Methods
Industrial production of TMX-2164 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are optimized to maximize yield.
Purification methods: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
TMX-2164 undergoes several types of chemical reactions, including:
Covalent bonding: The compound forms a covalent bond with the hydroxyl group of Tyrosine 58 in BCL6.
Substitution reactions: The sulfonyl fluoride group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Sulfonyl fluoride reagents:
Cyclization agents: Used in the formation of the quinoline core.
Major Products Formed
The major product formed from the reaction of TMX-2164 with BCL6 is a covalent complex where the sulfonyl fluoride group is covalently bonded to the hydroxyl group of Tyrosine 58 .
Scientific Research Applications
TMX-2164 has several scientific research applications, including:
Cancer research: It is used to study the role of BCL6 in lymphoid malignancies and to develop targeted therapies.
Drug development: TMX-2164 serves as a lead compound for the development of new BCL6 inhibitors.
Biological studies: The compound is used to investigate the biological pathways involving BCL6 and its interactions with other proteins.
Mechanism of Action
TMX-2164 exerts its effects by covalently binding to the hydroxyl group of Tyrosine 58 in the lateral groove of BCL6 . This binding disrupts the protein-protein interactions involving BCL6, leading to inhibition of its transcriptional repressor activity . The molecular target of TMX-2164 is BCL6, and the pathway involved includes the disruption of BCL6-mediated transcriptional repression .
Comparison with Similar Compounds
Similar Compounds
TMX-2163: A reversible inhibitor of BCL6 with lower inhibitory activity compared to TMX-2164.
TMX-2165: Another covalent inhibitor targeting BCL6 but with different functional groups.
Uniqueness of TMX-2164
TMX-2164 is unique due to its covalent binding mechanism, which leads to sustained target engagement and higher inhibitory activity compared to reversible inhibitors . The presence of the sulfonyl fluoride group allows for specific and irreversible binding to the hydroxyl group of Tyrosine 58 in BCL6 .
Properties
Molecular Formula |
C25H24ClFN6O6S |
---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H24ClFN6O6S/c1-28-21(34)13-39-20-9-15-8-16(10-19(38-3)22(15)33(2)24(20)35)31-23-18(26)12-30-25(32-23)29-11-14-5-4-6-17(7-14)40(27,36)37/h4-10,12H,11,13H2,1-3H3,(H,28,34)(H2,29,30,31,32) |
InChI Key |
VNVCMPVIJOIVJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)NCC4=CC(=CC=C4)S(=O)(=O)F |
Origin of Product |
United States |
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